molecular formula C20H14N4O4 B11644589 4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

Cat. No.: B11644589
M. Wt: 374.3 g/mol
InChI Key: GXDBWMLEJWVQPE-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a pyridinyl-benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzoxazole ring through cyclization reactions involving appropriate precursors. The final step involves coupling the benzoxazole derivative with 2-pyridin-3-ylamine under suitable conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoxazole and pyridinyl moieties can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide: Similar structure but with a different position of the pyridinyl group.

    4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-6-yl)benzamide: Similar structure but with a different position of the benzoxazole ring.

    4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzothiazol-5-yl)benzamide: Similar structure but with a benzothiazole ring instead of benzoxazole.

Uniqueness

The unique combination of the nitro, methyl, and pyridinyl-benzoxazole moieties in 4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide provides distinct electronic and steric properties that can be exploited for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C20H14N4O4

Molecular Weight

374.3 g/mol

IUPAC Name

4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C20H14N4O4/c1-12-4-5-13(9-17(12)24(26)27)19(25)22-15-6-7-18-16(10-15)23-20(28-18)14-3-2-8-21-11-14/h2-11H,1H3,(H,22,25)

InChI Key

GXDBWMLEJWVQPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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